Benzyltriethylammonium dichloroiodate

Electrophilic Aromatic Substitution Aniline Iodination Regioselective Halogenation

This benzyltriethylammonium dichloroiodate delivers a 93% isolated yield for 4‑iodoaniline under mild methanolic conditions, surpassing the 78% yield of the trimethylammonium analog. Its aqueous‑phase preparative route eliminates dichloromethane and diethyl ether, supports near‑quantitative cation recovery for recycling, and aligns with green chemistry mandates. Ideal for medicinal chemistry, materials science, and continuous flow applications—including a polymer‑supported form for solid‑phase synthesis. Light‑sensitive; store protected from light.

Molecular Formula C13H22Cl2IN
Molecular Weight 390.13 g/mol
CAS No. 140410-47-5
Cat. No. B6316561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriethylammonium dichloroiodate
CAS140410-47-5
Molecular FormulaC13H22Cl2IN
Molecular Weight390.13 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1.Cl[I-]Cl
InChIInChI=1S/C13H22N.Cl2I/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-3-2/h7-11H,4-6,12H2,1-3H3;/q+1;-1
InChIKeyNBJLVNRHHVRJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltriethylammonium Dichloroiodate (CAS 140410-47-5): Procurement-Ready Overview for Iodination and Oxidation Workflows


Benzyltriethylammonium dichloroiodate (CAS 140410-47-5) is a crystalline quaternary ammonium polyhalide reagent, with the molecular formula C13H22Cl2IN and a molecular weight of 390.13 g/mol . It is characterized as a stable solid at room temperature, exhibiting a melting point range of 79°C to 81°C, and is noted to be light-sensitive, requiring storage away from direct illumination . The compound functions primarily as an electrophilic iodinating agent and an oxidizing reagent in organic synthesis, with its reactivity centered on the transfer of the electrophilic 'I+' equivalent from the dichloroiodate anion [1]. Its established applications include the regioselective monoiodination of anilines and the oxidation of alcohols to carbonyl compounds [1].

Benzyltriethylammonium Dichloroiodate: Why Generic Substitution with Other Dichloroiodate Salts Compromises Yield and Economics


Within the class of quaternary ammonium dichloroiodate reagents, substitution is not a neutral act; the specific identity of the ammonium cation governs critical performance parameters including reaction yield, regioselectivity, and process economics. For instance, the closely related benzyltrimethylammonium dichloroiodate (BTMA-ICl₂) exhibits a different solubility profile and mass transfer behavior in methanolic iodination reactions, leading to measurably inferior isolated yields compared to the triethylammonium analog [1]. Furthermore, a generic approach to reagent selection fails to account for the unique aqueous-phase preparative route available for the benzyltriethylammonium variant, a route which eliminates hazardous organic solvents and enables quantitative cation recovery—a cost-saving feature not transferable to all in-class salts [1]. The evidence below quantifies these distinctions.

Benzyltriethylammonium Dichloroiodate: Quantitative Differentiation Guide for Scientific Procurement


Superior Isolated Yield in Aniline Monoiodination Versus Trimethylammonium Analog

In a direct comparative study of aniline iodination under identical conditions (methanol, NaHCO₃, room temperature), benzyltriethylammonium dichloroiodate delivered an isolated yield of 93% for 4-iodoaniline, representing a 15 percentage-point absolute increase over the benzyltrimethylammonium dichloroiodate reagent which achieved 78% isolated yield [1].

Electrophilic Aromatic Substitution Aniline Iodination Regioselective Halogenation

Aqueous-Phase Preparative Route Eliminates Hazardous Organic Solvents Versus Conventional Synthesis

The conventional synthesis of benzyltriethylammonium dichloroiodate requires corrosive iodine monochloride and organic solvents (dichloromethane and ethyl ether). In contrast, the aqueous-phase route utilizes sodium hypochlorite (household bleach), sodium iodide, and hydrochloric acid in water, completely eliminating the use of flammable and halogenated organic solvents during reagent preparation [1]. This represents a qualitative shift in hazard profile and waste stream generation.

Green Chemistry Reagent Preparation Process Safety

Near-Quantitative Recovery of Benzyltriethylammonium Cation Enables Cost-Effective Recycling

The aqueous-phase preparation method uniquely enables nearly quantitative recovery of the benzyltriethylammonium cation following the iodination reaction, a feature not readily achievable with polymer-supported analogs or other quaternary ammonium dichloroiodates where cation recovery is either impractical or significantly less efficient [1].

Reagent Recycling Process Economics Quaternary Ammonium Recovery

Polymer-Supported Variant Enables Reagent Recycling with Minimal Loss of Oxidation Activity

When immobilized on a polystyrene-ethyleneglycol dimethacrylate copolymer support, benzyltriethylammonium dichloroiodate functions as a recyclable oxidizing reagent for alcohols. The spent polymeric reagent can be regenerated and reused without significant loss in reactivity, whereas the free molecular reagent is consumed stoichiometrically and cannot be recovered in active form [1].

Solid-Supported Reagents Alcohol Oxidation Reagent Recycling

Benzyltriethylammonium Dichloroiodate: High-Value Application Scenarios Justifying Targeted Procurement


High-Throughput Synthesis of Iodoaniline Building Blocks

For medicinal chemistry and materials science laboratories requiring consistent, high-yielding access to monoiodinated aniline derivatives, benzyltriethylammonium dichloroiodate is the reagent of choice. The demonstrated 93% isolated yield for 4-iodoaniline under mild methanolic conditions [1] surpasses the 78% yield obtained with the trimethylammonium analog, directly reducing the number of reaction failures and improving batch-to-batch consistency in library synthesis. The aqueous-phase preparative route also enables laboratories to produce the reagent on-demand from inexpensive bulk chemicals, reducing dependence on commercial supply chains [1].

Process Chemistry Requiring Solvent-Reduced or Green Chemistry Workflows

Industrial process development groups operating under solvent-reduction mandates or seeking to minimize hazardous waste streams should evaluate benzyltriethylammonium dichloroiodate. The aqueous-phase synthesis eliminates dichloromethane and ethyl ether usage entirely [1], aligning with EPA green chemistry principles and reducing volatile organic compound (VOC) emissions. Furthermore, the near-quantitative recovery of the benzyltriethylammonium cation [1] supports closed-loop reagent recycling programs, offering a pathway to significantly lower the process mass intensity (PMI) of iodination steps.

Flow Chemistry and Solid-Supported Reagent Platforms

The availability of benzyltriethylammonium dichloroiodate in a polymer-supported form [1] makes this reagent particularly attractive for continuous flow chemistry applications and solid-phase synthesis workflows. Immobilization on polystyrene-based resins enables simple separation of spent reagent from reaction products via filtration, eliminating aqueous workup steps. The demonstrated regenerability of the supported reagent [1] supports its integration into automated synthesis platforms where reagent cartridges can be reused across multiple reaction cycles, reducing per-run consumable costs.

Academic Teaching and Research Laboratories with Limited Hazardous Waste Infrastructure

For university teaching laboratories and small research groups operating with constrained chemical hygiene resources, the aqueous preparative route to benzyltriethylammonium dichloroiodate [1] offers a demonstrably safer alternative to conventional synthesis. The elimination of corrosive ICl handling and flammable solvent usage reduces both personal protective equipment requirements and hazardous waste disposal costs. The mild reaction conditions (room temperature, methanol solvent, sodium bicarbonate base) [1] for the subsequent iodination step further minimize operational hazards compared to alternative iodinating agents requiring strong acids or elevated temperatures.

Technical Documentation Hub

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